Navigating the Synthesis of Peptides with Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid: An In-depth Technical Guide
Navigating the Synthesis of Peptides with Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of a Unique Building Block
In the landscape of peptide-based drug discovery and development, the incorporation of non-proteinogenic amino acids is a key strategy to modulate pharmacological properties. Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a stereoisomer of β-hydroxyleucine, presents a unique structural motif that can impart significant advantages to a peptide's conformational stability, proteolytic resistance, and receptor-binding affinity. The presence of a β-hydroxyl group and the specific (2R,3S) stereochemistry introduces conformational constraints that can pre-organize the peptide backbone into desired secondary structures, such as β-turns or sheets. This guide provides a comprehensive technical overview of this valuable building block, from its fundamental properties to its application in Solid-Phase Peptide Synthesis (SPPS).
It is important to note that there is some ambiguity in the publicly available information regarding the Chemical Abstracts Service (CAS) number for this specific stereoisomer. While some commercial suppliers associate CAS number 940301-35-9 with the (2S,3R) isomer, PubChem lists the CAS number for the unprotected (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid as 87421-23-6.[1] Researchers are advised to verify the identity of the compound through analytical characterization.
Physicochemical Properties and Characterization
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a white to off-white solid at room temperature. Its structure, featuring the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, renders it soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).
Table 1: Physicochemical Properties of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
| Property | Value | Source |
| Molecular Formula | C21H23NO5 | |
| Molecular Weight | 369.41 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMF, DCM | General knowledge |
| Storage | 2-8°C, desiccated |
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the amino acid derivative.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm), the methine proton of the fluorenyl group, the protons of the amino acid backbone, and the methyl groups of the isobutyl side chain. The coupling constants between the α- and β-protons can provide information about the relative stereochemistry.
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¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the amino acid.
2. Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately 370.16 g/mol .
3. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a critical tool for assessing the purity of the Fmoc-amino acid. A C18 column with a gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA), is commonly used. The chromatogram should show a single major peak corresponding to the desired product.
Synthesis and Purification of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid
The synthesis of this specialized amino acid derivative typically involves two key stages: the stereoselective synthesis of the unprotected amino acid followed by the introduction of the Fmoc protecting group.
Part 1: Synthesis of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
The synthesis of the unprotected amino acid with the desired (2R,3S) stereochemistry is a multi-step process that often employs chiral auxiliaries or asymmetric catalysis to control the stereocenters. A general, plausible synthetic approach is outlined below. Due to the limited specific literature for this exact molecule, this protocol is based on established methods for similar β-hydroxy α-amino acids and should be optimized.
Diagram 1: Plausible Synthetic Workflow for (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Caption: A generalized synthetic pathway for (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.
Part 2: Fmoc Protection
The introduction of the Fmoc group onto the free amine of the synthesized amino acid is a standard procedure.
Diagram 2: Experimental Workflow for Fmoc Protection
Caption: Step-by-step workflow for the Fmoc protection of the amino acid.
Detailed Protocol for Fmoc Protection:
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Dissolve (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (1 equivalent) in a 10% aqueous sodium bicarbonate solution.
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Cool the solution to 0°C in an ice bath.
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In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone.
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Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0°C and stirring vigorously.
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Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours or until the reaction is complete as monitored by TLC.
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Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
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Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is as a building block in Fmoc-based SPPS. Its incorporation requires careful consideration of coupling and deprotection steps due to potential steric hindrance from the isobutyl side chain and the β-hydroxyl group.
Diagram 3: The Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Coupling Protocol
Due to the steric hindrance of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a robust coupling strategy is necessary to ensure high coupling efficiency and prevent the formation of deletion sequences.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/DIPEA (N,N-Diisopropylethylamine): This is a highly efficient and commonly used coupling cocktail.
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HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole)/DIPEA: Another effective combination for hindered amino acids.
Detailed Coupling Protocol:
-
Pre-activation: In a separate vial, dissolve Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (3-5 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
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Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 30-40°C).
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
Deprotection Protocol
The β-elimination mechanism for Fmoc group removal is generally efficient. However, for sterically hindered residues, extended deprotection times or stronger deprotection reagents may be necessary.
Standard Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
For Difficult Deprotections:
-
A solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be used for more rapid and complete Fmoc removal.
Cleavage and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Standard Cleavage Cocktail (for peptides without sensitive residues like Cys, Met, Trp):
-
95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
Cleavage Protocol:
-
Wash the resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
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Dry the crude peptide under vacuum.
Purification and Analysis of the Final Peptide
The crude peptide is typically purified by preparative RP-HPLC.[2][3][4] The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Table 2: Typical HPLC Conditions for Peptide Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 2-5 µm particle size, 4.6 mm ID | C18, 5-10 µm particle size, >10 mm ID |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B | Optimized shallow gradient of Mobile Phase B |
| Flow Rate | ~1 mL/min | Dependent on column diameter |
| Detection | UV at 214 and 280 nm | UV at 220 nm |
Conclusion and Future Perspectives
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a valuable tool for peptide chemists seeking to introduce conformational constraints and enhance the druglike properties of synthetic peptides. While its incorporation requires careful optimization of coupling and deprotection conditions, the potential benefits in terms of improved biological activity and stability are significant.[5][6][7] Further research into the precise conformational effects of this amino acid in different peptide contexts will undoubtedly expand its application in the development of novel peptide therapeutics. The synthesis and application of peptides containing such unique building blocks will continue to be a driving force in medicinal chemistry and drug discovery.
References
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SINO High Goal Chemical Technology Co., Ltd. FMoc-(2S,3R)-2-aMino-3-hydroxy-4-Methylpentanoic acid CAS NO.940301-35-9. [Link]
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ACE. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
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AAPPTec. Peptide Purification. [Link]
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MySkinRecipes. (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid. [Link]
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precisionFDA. FMOC-(2R,3S)-2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID. [Link]
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PubChem. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. [Link]
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The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]
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Fields, G. B. HPLC Analysis and Purification of Peptides. [Link]
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Admassu, H., et al. Biological activity and health benefits of food-derived bioactive peptides. [Link]
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ResearchGate. SPPS: peptide failure to elongate?. [Link]
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National Institutes of Health. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. [Link]
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ResearchGate. a HPLC separation of β-Ala peptide standards prepared by aqueous.... [Link]
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ProTide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
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MDPI. Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. [Link]
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National Institutes of Health. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
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MDPI. Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. [Link]
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MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
ResearchGate. Synthesis of (2S,3S)-Fmoc-3-MeGln-OH (5). [Link]
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National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis. [Link]
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University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
